molecular formula C10H9NO5 B1344752 2-(4-Acetyl-2-nitrophenyl)acetic acid

2-(4-Acetyl-2-nitrophenyl)acetic acid

Cat. No.: B1344752
M. Wt: 223.18 g/mol
InChI Key: YNVCFZBMWPJUOK-UHFFFAOYSA-N
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Description

2-(4-Acetyl-2-nitrophenyl)acetic acid is a nitro-substituted phenylacetic acid derivative featuring an acetyl group at the para position and a nitro group at the ortho position relative to the acetic acid side chain. This compound is structurally significant in organic synthesis, particularly as a precursor for base-labile protecting groups. For instance, its ethyl ester variant (2-(4-Acetyl-2-nitrophenyl)ethyl ester) is employed in peptide synthesis to protect the β-carboxyl group of aspartic acid, enabling selective deprotection under mild conditions using tetrabutylammonium fluoride (TBAF) . The acetyl and nitro substituents enhance electron-withdrawing effects, influencing reactivity and stability in synthetic pathways.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(4-acetyl-2-nitrophenyl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-6(12)7-2-3-8(5-10(13)14)9(4-7)11(15)16/h2-4H,5H2,1H3,(H,13,14)

InChI Key

YNVCFZBMWPJUOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(4-Acetyl-2-nitrophenyl)acetic Acid and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
2-(4-Acetyl-2-nitrophenyl)acetic acid C₁₀H₉NO₅* 223.19 Acetyl (4-), nitro (2-) Protecting group in peptide synthesis
2-(4-Nitrophenyl)acetic acid C₈H₇NO₄ 181.15 Nitro (4-) Intermediate in organic synthesis
Ethyl 2-(4-Chloro-2-nitrophenyl)acetate C₁₀H₁₀ClNO₄ 243.64 Chloro (4-), nitro (2-), ethyl ester Pharmaceutical intermediates
2-(2,6-Dichloro-4-nitrophenoxy)acetic acid C₈H₅Cl₂NO₅ 266.04 Dichloro (2,6-), nitro (4-), phenoxy Herbicide precursors
Acetic acid, 2-(4-nitrophenyl)hydrazide C₈H₈N₃O₃ 197.17 Nitro (4-), hydrazide Coordination chemistry intermediates

*Calculated based on substituent contributions.

Key Observations:

  • Substituent Effects: The acetyl group in 2-(4-Acetyl-2-nitrophenyl)acetic acid enhances steric bulk and electron-withdrawing capacity, facilitating selective deprotection in peptide synthesis . Phenoxy linkages (e.g., 2-(2,6-Dichloro-4-nitrophenoxy)acetic acid) are associated with herbicidal activity due to structural mimicry of plant growth regulators .
  • Reactivity and Stability :

    • The nitro group in all compounds contributes to electrophilic aromatic substitution reactivity. However, steric hindrance from acetyl or chloro groups may slow reaction rates compared to simpler derivatives like 2-(4-Nitrophenyl)acetic acid .
    • Hydrazide derivatives (e.g., Acetic acid, 2-(4-nitrophenyl)hydrazide) exhibit chelating properties, useful in metal-organic frameworks or catalysis .

Structural Insights

Crystallographic studies on related compounds, such as N-(4-Hydroxy-2-nitrophenyl)acetamide, reveal that nitro groups induce torsional angles (~16.7°) in the benzene ring, affecting molecular packing and intermolecular interactions (e.g., hydrogen bonding) . Such structural nuances influence solubility and stability.

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